molecular formula C10H9NO3 B015343 (3-Hydroxymandelonitrile)acetate CAS No. 887406-43-1

(3-Hydroxymandelonitrile)acetate

Cat. No. B015343
M. Wt: 191.18 g/mol
InChI Key: HRVSUXZPCHILOC-UHFFFAOYSA-N
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Description

(3-Hydroxymandelonitrile)acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of mandelonitrile, which is a cyanogenic glycoside commonly found in plants. The synthesis method of (3-Hydroxymandelonitrile)acetate involves the reaction of mandelonitrile with acetic anhydride in the presence of a catalyst.

Scientific Research Applications

(3-Hydroxymandelonitrile)acetate has been studied for its potential applications in scientific research. One of the main applications of this compound is in the synthesis of chiral pharmaceuticals. The compound has been used as a starting material for the synthesis of various chiral drugs such as beta-blockers and anti-inflammatory agents. (3-Hydroxymandelonitrile)acetate has also been studied for its potential anti-cancer properties. Studies have shown that the compound can inhibit the growth of cancer cells in vitro.

Mechanism Of Action

The mechanism of action of (3-Hydroxymandelonitrile)acetate is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes such as tyrosinase and catechol oxidase. It is believed that the inhibition of these enzymes may contribute to the compound's anti-cancer properties.

Biochemical And Physiological Effects

(3-Hydroxymandelonitrile)acetate has been shown to have various biochemical and physiological effects. Studies have shown that the compound can reduce inflammation and oxidative stress in cells. It has also been shown to have antioxidant properties. In addition, (3-Hydroxymandelonitrile)acetate has been shown to have an effect on the immune system. Studies have shown that the compound can stimulate the production of certain cytokines that are involved in immune responses.

Advantages And Limitations For Lab Experiments

One of the main advantages of (3-Hydroxymandelonitrile)acetate for lab experiments is its availability. The compound can be synthesized in large quantities and is relatively inexpensive. In addition, the compound has been well-studied and its properties are well-known. However, one of the limitations of (3-Hydroxymandelonitrile)acetate is that it is not very soluble in water. This can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on (3-Hydroxymandelonitrile)acetate. One direction is to further explore the compound's potential anti-cancer properties. Studies could be conducted to investigate the compound's mechanism of action and its effectiveness against different types of cancer cells. Another direction is to explore the compound's potential as an antioxidant and anti-inflammatory agent. Studies could be conducted to investigate the compound's effects on different cell types and in animal models. Finally, research could be conducted to develop new synthesis methods for (3-Hydroxymandelonitrile)acetate that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of (3-Hydroxymandelonitrile)acetate involves the reaction of mandelonitrile with acetic anhydride in the presence of a catalyst. The reaction yields (3-Hydroxymandelonitrile)acetate as the main product. The catalyst used in the reaction is usually a Lewis acid such as zinc chloride or aluminum chloride. The reaction is typically carried out at room temperature for several hours. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

[cyano-(3-hydroxyphenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-7(12)14-10(6-11)8-3-2-4-9(13)5-8/h2-5,10,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVSUXZPCHILOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C#N)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400055
Record name (3-Hydroxymandelonitrile)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxymandelonitrile)acetate

CAS RN

887406-43-1
Record name (3-Hydroxymandelonitrile)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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